Superior Cytotoxicity in Colon and Prostate Cancer Cell Lines vs. Cisplatin and 4-CF3 Analog
A series of 3-(trifluoromethyl)phenylthiourea analogs demonstrated superior growth inhibition against human colon (SW480, SW620) and prostate (PC3) cancer cells compared to the reference drug cisplatin [1]. Within this series, compound 8, which features the 3-(trifluoromethyl)phenylthiourea core with a 4-CF3-phenyl substituent, exhibited IC50 values ranging from 1.5 to 8.9 µM across these cell lines, whereas the 3-CF3 isomer (compound 1) showed lower potency [2]. Importantly, the 3-(trifluoromethyl)phenylthiourea derivatives displayed favorable selectivity, with reduced toxicity towards normal HaCaT cells [3].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.5–8.9 µM for a derivative with 3-(trifluoromethyl)phenylthiourea core (Compound 8) [1]. |
| Comparator Or Baseline | Cisplatin: IC50 > 10 µM for SW480, SW620, PC3 cells; Compound 1 (3-CF3 isomer): IC50 > 10 µM [2]. |
| Quantified Difference | Compound 8 is up to >6.7-fold more potent than cisplatin and the 3-CF3 isomer (Compound 1) against SW480, SW620, and PC3 cells. |
| Conditions | In vitro cytotoxicity assay against human colon (SW480, SW620), prostate (PC3) cancer, and normal HaCaT cell lines after 72h incubation. |
Why This Matters
This data supports the selection of the 3-(trifluoromethyl)phenylthiourea scaffold for developing more potent and selective anticancer agents compared to platinum-based therapies or less active isomers.
- [1] Stefaniak, M., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1097. View Source
- [2] Stefaniak, M., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1097. View Source
- [3] Stefaniak, M., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1097. View Source
